Bisantrene

Description

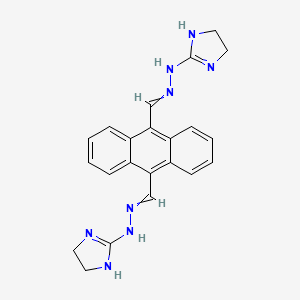

Structure

3D Structure

Propriétés

IUPAC Name |

N-[[10-[(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N8/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSMWLQOCQIOPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50868470 | |

| Record name | 9,10-Anthracendicarbaldehyde bis(2-imidazolin-2-ylhydrazon) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78186-34-2 | |

| Record name | Bisantrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78186-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracendicarbaldehyde bis(2-imidazolin-2-ylhydrazon) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action of Bisantrene

Nucleic Acid Interaction and DNA Modulatory Activities

Bisantrene's interaction with nucleic acids is a cornerstone of its biological activity. It directly binds to DNA, modulating its structure and interfering with essential cellular processes that rely on DNA as a template. wikipedia.orgmedchemexpress.com

DNA Intercalation and Structural Disruption

This compound inserts its planar anthracene (B1667546) ring system between the base pairs of the DNA double helix, a process known as intercalation. biorxiv.orgresearchgate.net This physical insertion leads to significant structural distortion of the DNA molecule. medchemexpress.com Research has demonstrated that this intercalative binding is efficient, causing a distinct unwinding of the DNA helix. researchgate.net Viscometric studies using covalently closed-circular DNA have quantified this effect, revealing a helix unwinding angle of 14° per bound this compound molecule. researchgate.net

This intercalation also results in a physical lengthening of the DNA strand. Electron microscopy and viscometric analysis have shown that this compound increases the DNA contour length by 2.8 Å for each molecule that binds. researchgate.net This extension is a direct consequence of the space created to accommodate the drug between the base pairs. researchgate.net Footprinting analysis suggests that this compound's binding is largely sequence-neutral, meaning it does not show a strong preference for specific DNA sequences. nih.gov

Table 1: Effects of this compound on DNA Structure

| Parameter | Value | Method of Measurement |

|---|---|---|

| Helix Unwinding Angle | 14° | Viscometry with covalently closed-circular DNA |

| Increase in Contour Length | 2.8 Å per molecule | Viscometry with sonicated rod-like DNA fragments |

| Binding Affinity (K) | 7-8 x 10⁵ M⁻¹ (ionic strength 0.1) | Ethidium displacement method |

| Sequence Specificity | Sequence neutral | MPE footprinting |

Induction of DNA Strand Breaks and DNA-Protein Crosslinking

A direct consequence of this compound's interaction with DNA and associated enzymes is the induction of damage to the DNA strands. wikipedia.orgmedchemexpress.com The compound is known to cause DNA single-strand breaks. wikipedia.org Furthermore, this compound stabilizes the complex between topoisomerase II and DNA, which results in protein-associated DNA strand breaks. nih.govtandfonline.com Studies in various cell lines have shown that the frequency of these protein-associated DNA breaks is significant. nih.gov Interestingly, the cytotoxic effects and the induction of these breaks by this compound are enhanced under oxic (oxygen-rich) conditions compared to hypoxic (oxygen-poor) conditions. nih.gov For instance, in L1210 leukemia cells, the frequency of this compound-induced protein-associated DNA strand breaks was reduced by 70% under hypoxic conditions. nih.gov

Impact on DNA Replication Processes

By intercalating into the DNA helix and inhibiting essential enzymes, this compound is a potent inhibitor of DNA replication. wikipedia.orgmedchemexpress.com The structural distortion caused by intercalation prevents the DNA from serving as an effective template for DNA polymerase. chemicalbook.com This disruption, combined with the inhibition of topoisomerase II which is needed to resolve topological strain during replication, effectively halts the process. chemicalbook.com Consequently, this compound is a powerful inhibitor of both DNA and RNA synthesis. biorxiv.orgwikipedia.org

Topoisomerase Inhibition

Beyond its direct physical interaction with DNA, this compound also targets nuclear enzymes that modulate DNA topology. chemicalbook.commedchemexpress.com Its primary enzymatic target is topoisomerase II, an enzyme vital for managing the complex coiling and uncoiling of DNA. biorxiv.org

Eukaryotic Type II Topoisomerase Poisoning Activity

This compound functions as a topoisomerase II poison. chemicalbook.commedchemexpress.com Unlike enzyme inhibitors that block the catalytic activity altogether, topoisomerase poisons stabilize a key intermediate in the enzyme's reaction cycle called the cleavage complex. nih.gov In this complex, the DNA is cut, and the topoisomerase enzyme is covalently attached to the broken DNA ends. nih.gov By stabilizing this intermediate, this compound prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks in the DNA. biorxiv.orgnih.gov This action is considered a primary driver of the compound's antineoplastic activity. chemicalbook.comtandfonline.com

Alteration of DNA Supercoiling Dynamics

DNA in the cell is maintained in a supercoiled state, and the regulation of this supercoiling is critical for processes like replication and transcription. nih.govnih.gov Type II topoisomerases play an essential role in relaxing DNA supercoil torsion to allow these processes to occur. chemicalbook.commedchemexpress.com By intercalating into DNA, this compound directly unwinds the helix, thereby altering local DNA supercoiling. researchgate.netnih.gov Furthermore, by inhibiting the relaxation activity of topoisomerase II, this compound prevents the enzyme from managing the torsional stress that builds up in DNA. chemicalbook.com This dual mechanism of physically unwinding the DNA and preventing its enzymatic relaxation profoundly disrupts the normal dynamics of DNA supercoiling within the cell. chemicalbook.comnih.gov

Table 2: Summary of this compound's Molecular Mechanisms

| Mechanism Category | Specific Action | Consequence |

|---|---|---|

| Nucleic Acid Interaction | DNA Intercalation | Structural distortion, helix unwinding, and elongation. researchgate.net |

| Induction of DNA Damage | Single-strand and protein-associated double-strand breaks. wikipedia.orgnih.gov | |

| Process Inhibition | Inhibition of DNA and RNA synthesis. biorxiv.orgwikipedia.org | |

| Topoisomerase Inhibition | Topoisomerase II Poisoning | Stabilization of the cleavage complex, leading to DNA double-strand breaks. chemicalbook.commedchemexpress.comtandfonline.com |

| Supercoiling Alteration | Inhibition of supercoil relaxation and direct DNA unwinding. chemicalbook.comresearchgate.net |

FTO (Fat Mass and Obesity-Associated Protein) as a Molecular Target

A significant and relatively recent discovery in the mechanism of action of this compound is its potent and selective inhibition of the FTO protein, an RNA N6-methyladenosine (m6A) demethylase. wikipedia.orgcancer.gov This finding has opened new avenues for understanding its anticancer effects, as FTO is implicated in the progression of various cancers, including acute myeloid leukemia (AML). cancer.govraceoncology.com

This compound was identified as a potent FTO inhibitor through a screening of over 260,000 compounds from the US National Cancer Institute's chemical library. raceoncology.com The research identified this compound, referred to in some studies by the codename "CS1," as a highly effective inhibitor of FTO. wikipedia.orgcancer.gov Subsequent studies have confirmed that this compound directly binds to FTO's catalytic pocket, thereby blocking its enzymatic activity. wikipedia.org

The selectivity of this compound for FTO is a key characteristic. It has been shown to be a weak inhibitor of ALKBH5, the only other known m6A RNA demethylase, highlighting its specificity for FTO. wikipedia.org This selectivity is crucial as it minimizes off-target effects and suggests a more focused therapeutic action. The potency of this compound as an FTO inhibitor is underscored by its low half-maximal inhibitory concentration (IC50), which has been reported to be 142 nM. wikipedia.org

Table 1: Potency and Selectivity of this compound as an FTO Inhibitor

| Target Enzyme | This compound IC50 | Selectivity |

|---|---|---|

| FTO | 142 nM wikipedia.org | Potent Inhibitor |

This alteration in the RNA methylome is a key aspect of this compound's mechanism of action. The increased m6A levels resulting from FTO inhibition affect the expression of numerous genes, leading to downstream cellular effects that can suppress cancer growth. cancer.gov The dysregulation of the m6A pathway is a known driver in a variety of cancers, and by targeting FTO, this compound intervenes in this critical oncogenic process. raceoncology.com

The inhibition of FTO by this compound and the subsequent increase in m6A methylation lead to significant changes in the expression of various genes, including key oncogenes and immune regulatory molecules. cancer.govnih.gov

Research has demonstrated that FTO inhibition can lead to the suppression of pathways associated with the MYC oncogene. nih.gov MYC is a critical transcription factor that plays a central role in cell proliferation and growth, and its dysregulation is a hallmark of many cancers. binghamton.edu By modulating the m6A landscape, this compound can indirectly lead to the downregulation of MYC targets, thereby inhibiting cancer cell proliferation. nih.govfrontiersin.org

The transcription factor CCAAT/enhancer-binding protein alpha (CEBPA) is another important gene in hematopoiesis and is frequently mutated in AML. biorxiv.org While the direct effect of this compound-mediated FTO inhibition on CEBPA expression is still under investigation, the interplay between FTO and key hematopoietic transcription factors is an active area of research. The pathogenesis of AML often involves complex interactions between genes like CEBPA and MYC. nih.gov

A crucial downstream effect of FTO inhibition by this compound is the reprogramming of the tumor immune microenvironment. cancer.gov FTO has been shown to regulate the expression of immune checkpoint genes, which are molecules that cancer cells use to evade the immune system. cancer.govnih.gov

Specifically, inhibition of FTO has been found to suppress the expression of Leukocyte Immunoglobulin-Like Receptor B4 (LILRB4). nih.gov LILRB4 is an inhibitory receptor expressed on myeloid cells that plays a role in immune suppression. mdpi.comnih.gov By downregulating LILRB4, this compound can enhance the ability of the immune system, particularly T cells, to recognize and attack cancer cells. cancer.govnih.gov This suggests that this compound not only has direct cytotoxic effects on cancer cells but also possesses immunomodulatory properties.

Table 2: Downstream Effects of this compound-Mediated FTO Inhibition

| Gene/Pathway | Effect of FTO Inhibition | Consequence |

|---|---|---|

| MYC Targets | Suppression nih.gov | Inhibition of cancer cell proliferation |

Downstream Effects on Gene Expression and Oncogenic Pathways

G-quadruplex Binding and Stabilization

In addition to its role as an FTO inhibitor, this compound and its isomers have been shown to interact with and stabilize G-quadruplex (G4) structures in DNA. researchgate.netnih.gov G-quadruplexes are four-stranded DNA structures that can form in guanine-rich sequences, such as those found in telomeres and the promoter regions of oncogenes like MYC. researchgate.netbinghamton.edu

The stabilization of G-quadruplexes by small molecules can interfere with key cellular processes. For instance, stabilizing G4 structures in the promoter region of an oncogene can inhibit its transcription, thereby reducing the production of the oncoprotein. binghamton.edu Similarly, stabilizing G-quadruplexes in telomeres can inhibit the activity of telomerase, an enzyme that is crucial for maintaining telomere length and is overactive in many cancer cells. nih.gov

Studies have shown that certain this compound regioisomers exhibit distinct binding affinities for telomeric G-quadruplexes, with the 1,5 and 1,7 bis-substituted analogues being particularly effective. nih.gov This G-quadruplex binding activity is linked to the inhibition of telomerase. nih.gov The ability of this compound derivatives to bind and stabilize G-quadruplex DNA represents another important facet of their anticancer mechanism. researchgate.net

Interaction with Guanine-Rich DNA Structures

This compound has been shown to interact with and stabilize G-quadruplexes, which are non-canonical secondary structures formed in guanine-rich regions of DNA. nih.govresearchgate.net These structures are particularly prevalent in telomeres and the promoter regions of certain oncogenes. The ability of small molecules to stabilize these G-quadruplex arrangements is a promising avenue for cancer therapy as it can interfere with crucial cellular processes like DNA replication and transcription. nih.gov

The effectiveness of this compound and its analogues in binding to telomeric G-quadruplexes is dependent on the specific arrangement of its side chains on the anthracene core. Research into various regioisomers of this compound has revealed that the positioning of the 4,5-dihydro-1H-imidazol-2-yl-hydrazonic groups significantly influences the binding affinity for these structures. nih.gov The planar aromatic portion of the molecule facilitates stacking onto the G-quartet, while the positively charged side chains interact with the negatively charged grooves of the G-quadruplex. nih.gov

Studies have demonstrated that the 1,5 and 1,7 bis-substituted analogues of this compound are particularly effective at binding to and stabilizing telomeric G-quadruplexes, whereas the 1,8 regioisomer is considerably less effective. nih.gov Further research on constrained derivatives has identified a compound, Ant1,5-Ri, which exhibits a high tendency and specificity for binding to G-quadruplex DNA, with a binding affinity that surpasses that of the parent compound Ant-1,5. researchgate.net

Binding Affinity of this compound Analogues to G-Quadruplex DNA

| Compound | Relative Binding Affinity to G-Quadruplex | Stoichiometry (Compound:DNA) |

|---|---|---|

| Ant1,5 | High | 1:1 |

| Ant1,5-Ri | Very High (exceeds Ant-1,5) | 1:1 and 2:1 |

| Ant1,5-Ro | No detectable interaction | N/A |

Interference with Telomere-Telomerase Dynamics

The stabilization of G-quadruplex structures within telomeres by this compound and its analogues directly interferes with the normal dynamics of telomeres and the function of telomerase. nih.gov Telomeres are protective caps (B75204) at the ends of chromosomes that shorten with each cell division. In many cancer cells, the enzyme telomerase is reactivated, allowing for the maintenance of telomere length and conferring cellular immortality.

By binding to the G-quadruplex structures in telomeres, this compound effectively sequesters the substrate for telomerase, preventing the enzyme from elongating the telomeres. nih.gov This interference with telomere processing can lead to telomere dysfunction and trigger cellular senescence or apoptosis in cancer cells. nih.gov The 1,5 regioisomer of this compound has been shown to cause significant telomere dysfunction, leading to impaired cell growth in both telomerase-positive and telomerase-negative cancer cells through the activation of the senescence pathway. nih.gov

Implications for Telomerase Activity Inhibition

The binding of this compound analogues to G-quadruplex DNA is directly correlated with the inhibition of telomerase activity. nih.gov By shifting the conformational equilibrium of the DNA towards the G-quadruplex form, these compounds effectively prevent telomerase from accessing its substrate. nih.gov

Notably, the 1,5 regioisomer of this compound has been found to inhibit telomerase activity at concentrations lower than those required to inhibit tumor cell proliferation, highlighting its potency as a telomerase inhibitor. nih.gov This targeted inhibition of telomerase is a key aspect of this compound's anticancer mechanism, providing a selective approach to targeting cancer cells, which often rely on telomerase for their sustained proliferation. nih.gov

Macrophage-Activating Properties

In addition to its direct cytotoxic effects on tumor cells, this compound has been shown to possess immunomodulatory properties, specifically as a macrophage-activating agent. nih.gov This suggests that this compound's anticancer activity may be augmented by its ability to stimulate an immune response against the tumor.

Research has demonstrated that macrophages harvested from mice treated with this compound are highly effective at inhibiting the growth of tumor cells in vitro. nih.gov This activation of tumor-inhibitory macrophages is a dose-dependent phenomenon. The minimal effective in vivo dose for this activation was found to be 25 mg/kg, with peak activation observed at doses between 50 and 100 mg/kg. nih.gov The activated effector cells are detectable as early as two days after treatment and can persist for at least four weeks. nih.gov

The tumor cytostasis is mediated by the macrophages themselves, as the effect is abolished by treatment with carrageenan (a macrophage-toxic agent) but not by anti-T-cell antibodies. nih.gov Furthermore, culture supernatants from these activated macrophages contain one or more cytostatic factors that have antiproliferative effects on tumor cells. nih.gov The exact nature of these factors is yet to be fully elucidated, but it has been determined that hydrogen peroxide and neutral proteases are not the primary mediators. nih.gov

Dose-Dependent Macrophage Activation by this compound

| In Vivo Dose (mg/kg) | Level of Macrophage Activation |

|---|---|

| 25 | Minimal effective dose |

| 50 - 100 | Peak activation |

Cell Cycle Modulation and Apoptosis Induction Pathways

G1 Cell Cycle Accumulation

Studies have indicated that treatment with certain anticancer agents can lead to an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov This arrest in the G1 phase prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. While the precise mechanisms for this compound-induced G1 arrest are still under investigation, it is known to inhibit both DNA and RNA synthesis, which are prerequisites for cell cycle progression. wikipedia.org The modulation of cell cycle-related proteins, such as cyclins and cyclin-dependent kinases (CDKs), is a likely mechanism. For instance, inhibition of CDK7, a component of the CDK-activating kinase (CAK), has been shown to induce G1 arrest. nih.gov

Dose-Dependent Apoptotic Induction

This compound and other anthraquinone-like compounds are known to induce apoptosis in a manner that is dependent on the cell line, the specific drug, and its concentration. nih.gov In combination with other agents, this compound has been shown to potently activate apoptosis. nih.gov This is evidenced by the cleavage of Caspase 3 and PARP1, DNA fragmentation, and an increase in reactive oxygen species (ROS). nih.gov

The apoptotic response to anthracyclines can be mediated through various pathways. The extent and timing of apoptosis are often linked to the activation of caspases, particularly caspase-3. nih.gov The induction of apoptosis by some anticancer drugs is mediated by the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c and the subsequent activation of the caspase cascade through pro-apoptotic genes like Bax. mdpi.com The expression of anti-apoptotic proteins such as Bcl-2 can be downregulated in a dose-dependent manner by certain compounds, further promoting apoptosis. koreamed.orgamegroups.org

Role of Reactive Oxygen Species (ROS) Generation

The role of this compound in the generation of reactive oxygen species (ROS) presents a nuanced picture that distinguishes it from classic anthracyclines and highlights its activity in combination therapies. Early comparative studies examining the effects of various anticancer agents on cardiac oxygen radical formation found that, unlike doxorubicin (B1662922) and other anthracyclines, this compound did not significantly enhance the production of ROS in cardiac sarcoplasmic reticulum and submitochondrial particles. nih.gov This characteristic is consistent with this compound's recognized profile of reduced cardiotoxicity, as the generation of ROS in cardiac tissue is a primary mechanism behind anthracycline-induced heart damage. nih.gov

However, more recent research has demonstrated that this compound can contribute to increased ROS production when used in combination with other antineoplastic drugs in acute myeloid leukemia (AML) cells. researchgate.netnih.gov A 2022 study investigating this compound's synergistic effects with agents such as venetoclax (B612062), panobinostat (B1684620), decitabine (B1684300), and olaparib (B1684210) found that these combinations led to a two- to three-fold increase in ROS production. researchgate.net This enhanced generation of ROS is believed to stem from the perturbation of mitochondrial metabolism. researchgate.net The elevation of ROS levels beyond a cell's antioxidant capacity can induce oxidative stress, leading to cellular damage and triggering cell death pathways, which contributes to the synergistic cytotoxicity of these drug combinations. researchgate.netnih.gov

| Drug Combination | Cell Lines Studied | Observed Effect on ROS | Proposed Mechanism | Reference |

|---|---|---|---|---|

| This compound + Venetoclax + Panobinostat | AML Cell Lines | 2- to 3-fold increase in ROS production | Perturbation of mitochondrial metabolism | researchgate.net |

| This compound + Venetoclax + Decitabine | AML Cell Lines | 2- to 3-fold increase in ROS production | Perturbation of mitochondrial metabolism | researchgate.net |

| This compound + Venetoclax + Olaparib | AML Cell Lines | 2- to 3-fold increase in ROS production | Perturbation of mitochondrial metabolism | researchgate.net |

Caspase-3 Activation in Cellular Death Pathways

The activation of Caspase-3, a critical executioner caspase in the apoptotic pathway, is a key mechanism through which this compound, particularly in combination therapies, induces cancer cell death. nih.gov Caspases exist as inactive zymogens in healthy cells and are activated through a proteolytic cascade upon receiving an apoptotic signal. mdpi.com Activated Caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. mdpi.comdovepress.com

Research into the synergistic effects of this compound combined with other targeted agents in AML cells has shown that these combinations potently activate apoptosis. nih.gov This activation is evidenced by the observed cleavage of Caspase-3 and Poly(ADP-ribose) polymerase 1 (PARP1), a key substrate of Caspase-3. nih.gov The apoptotic cascade is initiated by genomic insults and stress signals that are sent to the mitochondria. researchgate.net This leads to the depolarization of the mitochondrial membrane, increased ROS production, and the release of pro-apoptotic proteins into the cytoplasm, which ultimately culminates in the activation of the caspase cascade and programmed cell death. researchgate.netmdpi.com The activation of the SAPK/JNK signaling pathway was also strongly implicated in the pro-apoptotic effects of these combination treatments. nih.gov

| Initiating Event | Key Molecular Players | Observed Outcome | Reference |

|---|---|---|---|

| Genomic Damage / Mitochondrial Stress (in combination therapy) | SAPK/JNK Pathway | Strong activation of pro-survival pathway inhibition | nih.gov |

| Apoptotic Cascade Activation | Caspase-3 | Cleavage and activation of Caspase-3 | nih.gov |

| Execution of Apoptosis | PARP1 | Cleavage of PARP1, indicating potent apoptosis | nih.gov |

Preclinical Evaluation and Investigational Models of Bisantrene

In Vitro Cellular Studies

Efficacy Assessment in Human and Murine Cell Lines

Bisantrene has demonstrated potent anti-cancer activity across a broad spectrum of human and murine cancer cell lines. In a comprehensive screening of 143 human cancer cell lines, representing 15 different cancer types, this compound was effective against 113 of them. thesentiment.com.aulistcorp.com This broad activity highlights its potential as a versatile chemotherapeutic agent. ashpublications.orglistcorp.comresearchgate.net

In studies focusing on acute myeloid leukemia (AML), this compound has shown sensitivity in all tested human and mouse AML cell lines, with IC50 values ranging from 16 to 563 nM. ashpublications.orglistcorp.comresearchgate.net The cytotoxic effects of this compound were further observed in specific AML cell lines, including MOLM13, MV4-11, and OCI-AML3, where it induced G1 accumulation and dose-dependent apoptosis. ashpublications.orglistcorp.comresearchgate.net

Preclinical evaluations in breast cancer have also yielded positive results. raceoncology.com In a panel of ten human breast cancer cell lines, which included various molecular and clinical subtypes, this compound exhibited cytotoxic effects comparable to commonly used chemotherapeutics like doxorubicin (B1662922) and epirubicin (B1671505). raceoncology.com Notably, this compound was effective against some breast cancer cells that were resistant to doxorubicin and epirubicin. raceoncology.com

The following table summarizes the in vitro efficacy of this compound in selected cancer cell lines:

| Cell Line | Cancer Type | Key Findings |

| MOLM13 | Acute Myeloid Leukemia | Induction of G1 accumulation and dose-dependent apoptosis. ashpublications.orglistcorp.comresearchgate.net |

| MV4-11 | Acute Myeloid Leukemia | Synergistic cytotoxicity when combined with decitabine (B1684300). ashpublications.orglistcorp.com |

| OCI-AML3 | Acute Myeloid Leukemia | Synergistic cytotoxicity when combined with decitabine. ashpublications.orglistcorp.com |

| Various | Breast Cancer | Similar cytotoxic effects to doxorubicin and epirubicin; effective in doxorubicin-resistant cells. raceoncology.com |

Analysis in Patient-Derived Primary Cell Models

The anti-leukemic activity of this compound has been evaluated in fresh clonogenic leukemia cells from patients with acute non-lymphoid leukemia (ANLL). In a study of 15 ANLL cases, this compound was effective in 12 of them, inhibiting the growth of blast colonies in a dose-dependent manner. nih.gov Specifically, a 50% inhibition of blast colony growth was observed at a concentration of 1 µg/ml, and nearly 100% inhibition was seen at 10 µg/ml. nih.gov

Further studies on primary patient AML samples showed that 15 out of 49 (30.6%) responded strongly to this compound treatment ex vivo over a dose range of 0.1-1 µM. ashpublications.orglistcorp.comresearchgate.net These findings in patient-derived cells corroborate the efficacy observed in established cell lines and underscore the clinical potential of this compound in treating leukemia.

Characterization of Sensitivity Across Molecular Subtypes

This compound has demonstrated efficacy across various molecular subtypes of cancer, particularly in AML. Research has shown that cell lines with specific genetic mutations are responsive to this compound. For instance, FLT3-ITD+ AML cells have been identified as being particularly sensitive to the drug. ashpublications.orglistcorp.comresearchgate.net Additionally, cell lines with NRAS, KRAS, and KIT mutations have also shown responsiveness to this compound. ashpublications.orglistcorp.comresearchgate.net

In the context of breast cancer, in vitro studies have been conducted on a range of human breast cancer cell lines that cover the major molecular and clinical subtypes, including both drug-sensitive and drug-resistant lines. raceoncology.com This broad testing supports the potential use of this compound across different subtypes of breast cancer.

Studies in Human Primary Cardiomyocytes

A key area of preclinical investigation for this compound has been its effects on heart muscle cells, given the known cardiotoxicity of other anthracycline chemotherapeutics. In vitro studies using human primary cardiomyocytes have demonstrated that this compound may have a cardioprotective role. raceoncology.com Research has shown that this compound can protect these heart cells from damage induced by anthracyclines. raceoncology.com This protective effect is a significant finding, as it suggests that this compound could be a safer alternative to conventional anthracyclines with a reduced risk of cardiotoxicity. raceoncology.comraceoncology.com

In Vivo Animal Model Research

Efficacy in Xenograft and Leukemic Burden Models

The in vivo efficacy of this compound has been assessed in various animal models, including xenograft and leukemic burden models, which are crucial for preclinical evaluation. nih.gov In a study using MOLM-13-luciferase-engrafted mice, this compound significantly reduced the leukemic burden and increased the median survival compared to a vehicle control. ashpublications.orglistcorp.comresearchgate.net

Furthermore, in a patient-derived xenograft (PDX) model of AML with FLT3-ITD+, NPM1, IDH2, and WT1 mutations, this compound also demonstrated a significant reduction in leukemic burden and an increase in median survival in a dose- and schedule-dependent manner. ashpublications.orglistcorp.comresearchgate.net These findings in animal models provide strong evidence for the anti-leukemic activity of this compound in a living organism.

This compound has also shown efficacy in mouse models of extramedullary AML, where it was effective at killing AML cells in the bone marrow and spleen. raceoncology.com The compound is active against a number of experimental tumors in animal models, including P388 leukemia, L1210 leukemia, Lieberman plasma cell tumor, B16 melanoma, colon tumor 26, and Ridgway osteogenic sarcoma. medchemexpress.com

The following table summarizes the in vivo efficacy of this compound in animal models:

| Animal Model | Cancer Type | Key Findings |

| MOLM-13-luc engrafted mice | Acute Myeloid Leukemia | Significantly reduced leukemic burden and increased median survival. ashpublications.orglistcorp.comresearchgate.net |

| Patient-Derived Xenograft (PDX) | Acute Myeloid Leukemia | Significantly reduced leukemic burden and increased median survival in a dose- and schedule-dependent manner. ashpublications.orglistcorp.comresearchgate.net |

| Mouse model of extramedullary AML | Acute Myeloid Leukemia | Effective at killing AML cells in the bone marrow and spleen. raceoncology.com |

Assessment in Established Cardiotoxicity Models

This compound was initially developed as a chemotherapy agent with a reduced potential for heart-related toxic effects compared to anthracyclines. proactiveinvestors.com.auraceoncology.com Preclinical studies have substantiated this characteristic, demonstrating its cardioprotective capabilities. raceoncology.com Both laboratory-based (in vitro) and animal (in vivo) models have been employed to evaluate the cardiac safety profile of this compound.

In vitro studies using human primary cardiomyocytes (heart muscle cells) have shown that this compound can protect these cells from damage induced by anthracyclines. proactiveinvestors.com.auraceoncology.com Further investigations have explored this compound's effects in combination with other chemotherapy drugs known for their cardiotoxicity. For instance, preclinical research has demonstrated that this compound can mitigate human heart cell death induced by carfilzomib by over 30%. smallcaps.com.au

In vivo assessments have been conducted using an established mouse model of doxorubicin-induced cardiotoxicity. proactiveinvestors.com.auraceoncology.com In this model, this compound demonstrated a significant ability to protect the heart from the damaging effects of doxorubicin. proactiveinvestors.com.auraceoncology.com When administered in combination with doxorubicin, this compound was shown to preserve cardiac function and reduce fibrosis, which is the scarring of heart tissue. bioshares.com.au

| Model Type | Specific Model | Key Findings | Reference |

|---|---|---|---|

| In Vitro | Human Primary Cardiomyocytes | This compound protects heart muscle cells from anthracycline-induced cell death. | proactiveinvestors.com.auraceoncology.com |

| In Vivo | Mouse model of doxorubicin-induced cardiotoxicity | This compound protects mouse hearts from doxorubicin-induced damage, preserving cardiac function and reducing fibrosis. | proactiveinvestors.com.auraceoncology.combioshares.com.au |

Monotherapy Efficacy in Preclinical Systems

Preclinical studies have demonstrated the efficacy of this compound as a single agent in various cancer models. In vitro, this compound has shown cytotoxic activity against a wide range of human and mouse Acute Myeloid Leukemia (AML) cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from 16 to 563 nM. raceoncology.com Notably, cell lines with FLT3-ITD, NRAS, KRAS, and KIT mutations were responsive to this compound. raceoncology.com In ex vivo studies using primary AML patient samples, 30.6% (15 out of 49) showed a strong response to this compound treatment. raceoncology.com

In breast cancer cell lines, this compound has demonstrated similar efficacy to doxorubicin and epirubicin across various genetically defined subtypes. smallcaps.com.au Importantly, it has also shown the ability to kill breast cancer cells that are resistant to these commonly used anthracyclines. smallcaps.com.au

The in vivo efficacy of this compound monotherapy has been evaluated in mouse models of AML. In mice engrafted with MOLM-13-luc cells, this compound significantly reduced the leukemic burden and increased median survival compared to a control group. raceoncology.com Similar positive outcomes were observed in a patient-derived xenograft (PDX) model, where this compound also significantly reduced the leukemic burden and increased median survival in a manner dependent on the dose and schedule. raceoncology.com

| Cancer Type | Model System | Key Findings | Reference |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | Human and mouse AML cell lines | IC50 values ranged from 16-563 nM. FLT3-ITD+, NRAS, KRAS, and KIT mutant lines were responsive. | raceoncology.com |

| Acute Myeloid Leukemia (AML) | Primary AML patient samples (ex vivo) | 30.6% of samples responded strongly to treatment. | raceoncology.com |

| Acute Myeloid Leukemia (AML) | MOLM-13-luc engrafted mice (in vivo) | Significantly reduced leukemic burden and increased median survival. | raceoncology.com |

| Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) model (in vivo) | Significantly reduced leukemic burden and increased median survival. | raceoncology.com |

| Breast Cancer | Breast cancer cell lines | Efficacy similar to doxorubicin and epirubicin; effective against some doxorubicin and epirubicin-resistant cells. | smallcaps.com.au |

Combinatorial Therapeutic Strategies in Preclinical Settings

Preclinical evidence supports the combination of this compound with nucleoside analogs for the treatment of AML. plos.org In vitro studies have shown that pre-treatment with decitabine followed by a combination of decitabine and this compound results in synergistic cytotoxicity in MOLM13, MV4-11, and OCI-AML3 AML cell lines. researchgate.net This combination has also been observed to lead to a synergistic induction of apoptosis. researchgate.net A screening of 143 cancer cell lines, including both solid and blood cancers, found that decitabine enhanced the cell-killing activity of this compound in 92% of the cell lines. listcorp.comnih.gov

In vivo, the combination of this compound and decitabine has demonstrated significant improvements in survival in both MOLM13-luc and PDX AML16 engrafted mice when compared to either a vehicle control or each drug used as a single agent. raceoncology.com This combination also reduced the infiltration of leukemic cells into extramedullary sites such as the spleen, liver, uterus, and brain. raceoncology.com

Furthermore, preclinical studies in AML have indicated that the efficacy of this compound may be enhanced when combined with other nucleoside analogs like clofarabine (B1669196) and fludarabine (B1672870). raceoncology.com

The combination of this compound with the BCL-2 inhibitor venetoclax (B612062) (also known as ABT199) has shown promise in preclinical AML models. plos.org Research has demonstrated synergistic cytotoxicity when this compound and venetoclax are combined in AML cell lines. bioshares.com.aulistcorp.com This enhanced effect is linked to the activation of the DNA-damage response and intrinsic apoptosis pathways. plos.org

Preclinical studies have explored the combination of this compound and venetoclax with the HDAC inhibitor panobinostat (B1684620) in AML cells. listcorp.com This three-drug combination was found to synergistically inhibit the proliferation of AML cells, with combination indices ranging from 0.25 to 0.6 at 50% inhibition of proliferation. listcorp.comnih.gov The mechanism behind this synergy involves the activation of the DNA-damage response, intrinsic apoptosis, and SAPK/JNK stress-signaling pathways, along with the downregulation of pro-survival pathways like PI3K/mTOR and Wnt/β-catenin. bioshares.com.au

The therapeutic potential of combining this compound and venetoclax with a PARP inhibitor has also been investigated in preclinical settings. listcorp.com The combination of this compound, venetoclax, and the PARP inhibitor olaparib (B1684210) resulted in a synergistic inhibition of cell proliferation in AML cells. listcorp.comnih.gov The combination indices for this regimen were between 0.2 and 0.4 at 50% inhibition of proliferation. listcorp.comnih.gov This enhanced cytotoxicity is associated with increased DNA damage, as suggested by higher levels of γ-H2AX, and potent activation of apoptosis. listcorp.comnih.gov

| Combination Agent Class | Specific Agent(s) | Cancer Model | Key Findings | Reference |

|---|---|---|---|---|

| Nucleoside Analogs | Decitabine | AML cell lines and in vivo mouse models | Synergistic cytotoxicity, enhanced apoptosis, and improved survival. | raceoncology.comresearchgate.net |

| Nucleoside Analogs | Clofarabine, Fludarabine | AML preclinical studies | Potential for enhanced efficacy. | raceoncology.com |

| BCL-2 Inhibitors | Venetoclax | AML cell lines | Synergistic cytotoxicity; activation of DNA-damage response and apoptosis. | bioshares.com.auplos.orglistcorp.com |

| HDAC Inhibitors | Panobinostat (with Venetoclax) | AML cell lines | Synergistic inhibition of cell proliferation (CI: 0.25-0.6). | listcorp.comnih.gov |

| PARP Inhibitors | Olaparib (with Venetoclax) | AML cell lines | Synergistic inhibition of cell proliferation (CI: 0.2-0.4); increased DNA damage and apoptosis. | listcorp.comnih.gov |

Combination with Anthracyclines (e.g., Doxorubicin)

Preclinical research has explored the therapeutic potential of combining this compound with traditional anthracyclines like doxorubicin, aiming to enhance anticancer efficacy. In vitro studies have demonstrated that this combination can lead to increased cancer cell death. For instance, in triple-negative metastatic breast cancer cell lines, the addition of this compound to doxorubicin resulted in improved anticancer effects compared to doxorubicin alone raceoncology.com.

A comprehensive screening of 143 human cancer cell lines, representing 15 different types of cancer, revealed that this compound as a single agent was highly active against 113 of these lines thesentiment.com.aulistcorp.com. When combined with doxorubicin at clinically relevant concentrations, a significant enhancement in cancer cell killing was observed in the majority of the cell lines listcorp.com. Specifically, 86% of tumor cells showed increased cell-killing activity with the combination compared to doxorubicin monotherapy thesentiment.com.au. This suggests a broad potential for this compound to augment the efficacy of doxorubicin-based chemotherapy regimens thesentiment.com.au.

Further preclinical investigations in breast cancer models have not only confirmed the enhanced cell-killing effects of the this compound and doxorubicin combination but have also highlighted a potential cardioprotective role for this compound raceoncology.comthesentiment.com.au. Studies in mouse models have shown that this compound can protect the heart from damage typically induced by anthracyclines raceoncology.com. This is a significant finding, as cardiotoxicity is a major limiting factor in the clinical use of doxorubicin bioworld.com. The ability of this compound to both enhance anti-tumor activity and mitigate cardiac damage suggests a promising therapeutic strategy raceoncology.comraceoncology.com.

Table 1: Preclinical Efficacy of this compound in Combination with Doxorubicin

| Cancer Model | Key Findings | Reference |

|---|---|---|

| Triple-Negative Breast Cancer Cells | Improved anticancer efficacy compared to doxorubicin alone. | raceoncology.com |

| 143 Human Cancer Cell Lines | Enhanced cancer cell killing in the majority of cell lines. | listcorp.com |

| Breast Cancer Cells | Enhanced cell-killing effects of doxorubicin and cyclophosphamide. | thesentiment.com.au |

| Mouse Models | Protection against anthracycline-induced cardiac damage. | raceoncology.comthesentiment.com.au |

Combination with Hypomethylating Agents (HMAs)

The combination of this compound with hypomethylating agents (HMAs), such as decitabine, has been investigated as a potential treatment strategy, particularly for acute myeloid leukemia (AML). Preclinical studies have demonstrated synergistic cytotoxicity when these agents are used together. In AML cell lines, including MOLM13, MV4-11, and OCI-AML3, pretreatment with decitabine followed by the combination of decitabine and this compound resulted in a synergistic cytotoxic effect ashpublications.org. This combination also led to a synergistic induction of apoptosis ashpublications.org.

In vivo studies using mouse models of AML have further supported the potential of this combination. In both a MOLM13-luciferase cell line xenograft model and a patient-derived xenograft (PDX) model of AML, the combination of this compound and decitabine significantly improved survival compared to either agent alone or a vehicle control ashpublications.orgresearchgate.net. The combination therapy also demonstrated a reduction in leukemic infiltration in extramedullary sites such as the spleen, liver, and brain ashpublications.orgresearchgate.net.

More recent preclinical research has expanded the investigation of the this compound and decitabine combination to a broader range of cancers. A screening of 143 cancer cell lines, representing both solid and hematological malignancies, showed that decitabine enhanced the cell-killing activity of this compound in 92% of the cell lines proactiveinvestors.co.ukbiotechdispatch.com.austockhead.com.au. This suggests that the clinical utility of decitabine, which has traditionally been limited to hematological cancers, could potentially be expanded to solid tumors when used in combination with this compound proactiveinvestors.co.ukbiotechdispatch.com.austockhead.com.au.

Table 2: Preclinical Findings for this compound in Combination with Decitabine

| Investigational Model | Key Findings | Reference |

|---|---|---|

| AML Cell Lines (MOLM13, MV4-11, OCI-AML3) | Synergistic cytotoxicity and induction of apoptosis. | ashpublications.org |

| MOLM13-luc AML Mouse Model | Significantly improved survival and reduced leukemic burden. | ashpublications.orgresearchgate.net |

| PDX AML Mouse Model | Significantly improved survival and reduced leukemic burden. | ashpublications.orgresearchgate.net |

| 143 Human Cancer Cell Lines | Enhanced cancer cell-killing in 92% of cell lines, including solid tumors. | proactiveinvestors.co.ukstockhead.com.au |

Exploration of Multi-Agent Regimens

Building on the potential of two-drug combinations, preclinical studies have also explored multi-agent regimens incorporating this compound for the treatment of AML. These investigations aim to target multiple oncogenic pathways simultaneously to achieve greater therapeutic effect.

One area of exploration has been the combination of this compound with nucleoside analogs and the BCL-2 inhibitor, venetoclax (ABT199). In AML cell lines, the three-drug combination of this compound, a nucleoside analog (such as fludarabine or clofarabine), and venetoclax resulted in increased cytotoxicity and apoptosis compared to single agents or two-drug combinations . This enhanced effect was also observed in leukemia cells derived from patients .

Further preclinical work has examined the synergistic effects of combining this compound and venetoclax with other targeted agents, including the histone deacetylase (HDAC) inhibitor panobinostat, the hypomethylating agent decitabine, and the PARP inhibitor olaparib tandfonline.comnih.gov. In AML cell lines, these three-drug combinations synergistically inhibited cell proliferation and induced potent apoptosis tandfonline.comnih.gov. These findings suggest that multi-agent regimens involving this compound could be a promising strategy for overcoming resistance and improving outcomes in AML tandfonline.com. A clinical trial has since been initiated to evaluate the combination of this compound with fludarabine and clofarabine in patients with relapsed or refractory AML nih.govcenterwatch.comhealthtree.org.

Molecular and Genomic Profiling in Preclinical Contexts

Correlation with Specific Genetic Mutations (e.g., FLT3-ITD+, NRAS, KRAS, KIT)

Preclinical evaluations of this compound have sought to identify specific molecular subtypes of cancer that may be particularly sensitive to its cytotoxic effects. In the context of AML, in vitro studies have assessed the activity of this compound across a range of human and mouse AML cell lines characterized by different genetic mutations.

These studies have revealed that this compound is active against cell lines with various mutations, including those in NRAS, KRAS, and KIT ashpublications.org. Notably, a particular sensitivity to this compound has been observed in AML cells with the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation ashpublications.org. The FLT3-ITD mutation is a common driver of AML and is associated with a poor prognosis.

In the FLT3-ITD positive cell line MOLM13, this compound was shown to induce G1 cell cycle arrest and dose-dependent apoptosis ashpublications.org. The efficacy of this compound as a single agent was also demonstrated in mouse xenograft models using FLT3-ITD positive cell lines and patient-derived xenografts ashpublications.orgresearchgate.net. These findings suggest that the presence of the FLT3-ITD mutation may be a biomarker for sensitivity to this compound-based therapies.

Table 3: Activity of this compound in AML Cell Lines with Specific Genetic Mutations

| Genetic Mutation | Preclinical Observation | Reference |

|---|---|---|

| FLT3-ITD | High sensitivity, induction of G1 arrest and apoptosis. | ashpublications.org |

| NRAS | Responsive to this compound treatment. | ashpublications.org |

| KRAS | Responsive to this compound treatment. | ashpublications.org |

| KIT | Responsive to this compound treatment. | ashpublications.org |

Analysis of Signaling Pathway Modulation (e.g., SAPK/JNK, PI3K/mTOR, Wnt/β-catenin)

Preclinical investigations into the mechanisms of action of this compound, particularly in multi-agent regimens, have included the analysis of its effects on key intracellular signaling pathways that regulate cancer cell survival and proliferation.

In studies combining this compound and venetoclax with agents such as panobinostat, decitabine, or olaparib in AML cells, significant modulation of several pro-survival and stress-response pathways was observed tandfonline.com. These multi-drug combinations led to the strong activation of the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathway, which is involved in mediating apoptosis tandfonline.comnih.gov.

Concurrently, these combinations resulted in the inhibition of the pro-survival phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) and the Wnt/β-catenin pathways tandfonline.comnih.gov. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers nih.govnih.govfrontiersin.orgexplorationpub.compreprints.org. Similarly, the Wnt/β-catenin pathway plays a crucial role in oncogenesis and cancer cell proliferation nih.gov. The simultaneous activation of apoptotic pathways and inhibition of pro-survival pathways by these this compound-containing combinations likely contributes to their synergistic cytotoxicity in AML cells tandfonline.com.

Mechanisms of Drug Resistance to Bisantrene

ATP-Binding Cassette Transporter-Mediated Efflux

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that utilize the energy from ATP hydrolysis to transport a wide variety of substrates across cellular membranes nih.govmdpi.com. In the context of cancer, the overexpression of certain ABC transporters is a major mechanism of multidrug resistance (MDR), including resistance to bisantrene nih.govmdpi.commdpi.comnih.gov. These transporters act as efflux pumps, reducing the intracellular accumulation of chemotherapeutic drugs nih.govmdpi.comwjgnet.comnih.gov.

Role of P-glycoprotein (MDR1/ABCB1) as a Substrate Transporter

P-glycoprotein (P-gp), also known as MDR1 or ABCB1, is a well-characterized ABC transporter extensively studied for its role in multidrug resistance mdpi.comwikipedia.orgreactome.org. P-gp is known to transport a broad spectrum of chemotherapy drugs, including this compound mdpi.comnih.govnih.govnih.govtandfonline.com. Studies have shown that cells overexpressing P-gp exhibit increased resistance to this compound nih.gov. For instance, cells with even low levels of P-gp overexpression or those transfected with human MDR1 demonstrated approximately 10-fold greater resistance to this compound compared to other drugs like vinblastine, doxorubicin (B1662922), or colchicine (B1669291) nih.gov. This compound can also be used to select for high-level P-gp-mediated multidrug resistance in certain cell lines nih.gov. The drug has been shown to block photoaffinity labeling of P-glycoprotein, suggesting it is an excellent substrate for this transporter nih.gov. The ability of P-gp to mediate profound resistance to this compound has been reported nih.gov.

Involvement of Breast Cancer Resistance Protein (BCRP/ABCG2)

Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is another significant ABC transporter implicated in multidrug resistance in various cancers nih.govpurdue.edunih.gove-century.usresearchgate.netacs.org. BCRP is a half-transporter that can efflux a diverse range of substrates, including certain chemotherapeutic agents nih.govpurdue.edunih.govresearchgate.netoup.com. This compound has been identified as a substrate for BCRP nih.govpurdue.edunih.gove-century.usresearchgate.netoup.comnih.gov. Overexpression of ABCG2 has been frequently observed in drug-selected cancer cell lines and contributes to clinical MDR in various malignancies e-century.us. Studies have shown that cell lines overexpressing BCRP exhibit reduced intracellular accumulation of this compound purdue.edunih.govresearchgate.net. Mutations in BCRP, such as at codon 482 (R482T or R482G), can significantly impact its substrate specificity and confer greater resistance to drugs like this compound nih.gove-century.us. The multidrug-resistant phenotype mediated by ABCG2 is overlapping with, yet distinct from, that conferred by P-glycoprotein acs.orgnih.govresearchgate.net.

Cellular Mechanisms of Resistance Acquisition

The acquisition of resistance to this compound through ABC transporter-mediated efflux can occur through various cellular mechanisms. This often involves the selection and outgrowth of cancer cell populations that inherently express high levels of these transporters or develop increased expression upon drug exposure nih.govscienceopen.comnih.gov. Increased expression of ABC transporters can be a result of genetic amplification, transcriptional activation, or post-transcriptional regulatory mechanisms nih.govnih.gov. In some cases, exposure to chemotherapy can induce or upregulate the expression of P-gp and BCRP, contributing to acquired resistance nih.govresearchgate.net. The presence of these efflux pumps leads to decreased intracellular drug concentrations, falling below the levels required to exert cytotoxic effects nih.govmdpi.comwjgnet.comnih.gov. This reduced intracellular accumulation is a key factor in the diminished efficacy of this compound in resistant cells purdue.edunih.govresearchgate.net.

Cancer Stem Cell Dynamics and Resistance

Cancer stem cells (CSCs), or cancer-initiating cells, represent a subpopulation of cancer cells characterized by self-renewal capacity and the ability to differentiate, contributing to tumor initiation, progression, and therapeutic resistance. nih.govfrontiersin.orgbmbreports.orgoatext.com The presence of CSCs is closely associated with tumorigenesis and resistance to various therapies, including chemotherapy. bmbreports.org These cells often exhibit enhanced drug efflux mechanisms, such as increased expression of ABC transporters, contributing to their survival against chemotherapeutic agents. frontiersin.org

Targeting Leukemic Stem/Initiating Cells (LSC/LIC) via FTO Inhibition

This compound has been shown to specifically target the therapy-resistant population of leukemic stem/initiating cells (LSC/LIC) via its inhibition of FTO. sci-hub.se FTO plays a critical oncogenic role in AML pathogenesis and drug response. grantome.com Genetic depletion and pharmacological inhibition of FTO have been demonstrated to dramatically attenuate LSC/LIC self-renewal. nih.govnih.govresearchgate.net This suggests that this compound's activity against LSCs/LICs is mediated, at least in part, through its function as an FTO inhibitor. Inhibiting FTO with agents like this compound can suppress the FTO-mediated upregulation of genes such as MYC and CEBPA, which are involved in cancer stem cell self-renewal. aging-us.com

Role of Stem-like Cell Populations in Acquired Resistance

Stem-like cell populations are implicated in the development of acquired drug resistance. Tumors can contain pre-existing resistant subpopulations, including stem-like cells, that survive initial therapy and contribute to relapse. nih.gov Furthermore, some cancer cells can acquire stem-like characteristics in response to therapy, a process linked to EMT and contributing to resistance and recurrence. nih.govfrontiersin.orgoatext.com The ability of this compound to target LSCs/LICs through FTO inhibition is particularly relevant in the context of acquired resistance in AML, where these cells are often responsible for relapse after initial treatment. sci-hub.se By inhibiting FTO, this compound may help overcome resistance mechanisms associated with the persistence and expansion of stem-like cell populations.

Immune Evasion Mechanisms

Immune evasion is another critical mechanism by which cancer cells resist therapeutic elimination. nih.govjbr-pub.org.cn Cancer cells can evade the immune system through various mechanisms, including the modulation of immune checkpoint molecules and the creation of an immunosuppressive tumor microenvironment. nih.govresearchgate.netresearchgate.netnih.gov

Impact of FTO Inhibition on Immune Checkpoint Gene Expression

FTO inhibition has been shown to reprogram the immune response by suppressing the expression of immune checkpoint genes. nih.govnih.govresearchgate.net Specifically, inhibition of FTO has been demonstrated to suppress the expression of immune checkpoint genes, particularly LILRB4. nih.govnih.govresearchgate.netnih.gov This suppression of immune checkpoints can sensitize cancer cells, including leukemia cells, to T cell cytotoxicity and help overcome immune evasion. nih.govresearchgate.net Given that this compound is a potent FTO inhibitor, its activity may contribute to overcoming immune evasion by downregulating immune checkpoint gene expression. wikipedia.orgraceoncology.comdrugtargetreview.com This mechanism could be particularly relevant in enhancing the efficacy of this compound, potentially in combination with immunotherapy, by making cancer cells more vulnerable to immune-mediated killing. researchgate.netdrugtargetreview.com Studies suggest that combining FTO inhibitors with other therapies, including immunotherapy, could improve patient outcomes by eradicating cancer stem cells and mechanisms that suppress the immune system. drugtargetreview.com

Sensitization of Cancer Cells to Immune Cytotoxicity

Recent research highlights the potential of this compound to sensitize cancer cells to immune-mediated killing, offering a promising avenue for combination therapies, particularly with immunotherapy. This sensitization effect appears to be linked to this compound's ability to modulate the tumor microenvironment and influence the expression of immune-related genes.

A key mechanism underlying this compound's immune-sensitizing effects involves its activity as an inhibitor of the Fat Mass and Obesity-associated protein (FTO) cancer.govdrugtargetreview.com. FTO is an RNA N6-methyladenosine (m6A) demethylase that plays a critical role in cancer development, progression, and immune evasion cancer.govdrugtargetreview.com. By inhibiting FTO, this compound can influence the m6A modification of mRNA, leading to altered gene expression cancer.gov. Studies have shown that this compound-mediated FTO inhibition can reduce the expression of immune evasion genes in cancer cells, such as LILRB4 drugtargetreview.comopenbriefing.com. Lowering the protein levels from these "immune checkpoint" genes can make cancer cells more vulnerable to attack by immune cells cancer.gov.

Research in acute myeloid leukemia (AML) cells has demonstrated that FTO inhibition by this compound sensitizes these cells to T-cell cytotoxicity and can overcome hypomethylating agent-induced immune evasion researchgate.netsci-hub.se. This suggests that this compound can enhance the ability of immune cells, specifically T cells, to recognize and kill leukemia cells researchgate.netcancer.govsci-hub.se.

Furthermore, preclinical studies in melanoma models have shown that this compound can enhance cancer immunotherapy in multiple ways, including the activation of immune cells targeting the tumor and reducing the expression of immune evasion genes in the tumor openbriefing.com. RNA sequencing analysis of melanoma cells exposed to this compound has revealed the down-regulation of the PD-1/PD-L1 pathway and the up-regulation of pathways involved in immune activation openbriefing.com.

This compound has also been shown to activate macrophages to attack and destroy tumor cells in allogeneic transplant models sci-hub.seaml-hub.com. This macrophage-activating activity, along with its potential to inhibit nuclear telomerase and induce apoptosis, may contribute to its suitability for use in combination with immunotherapeutic agents opastpublishers.comsci-hub.seaml-hub.com.

The ability of this compound to target cancer stem cells, which are often therapy-resistant and contribute to relapse, and simultaneously enhance immune attack, underscores its potential in overcoming resistance and improving therapeutic outcomes cancer.govdrugtargetreview.comsci-hub.se. Combining FTO inhibitor treatment with other therapies is suggested as a strategy to eradicate cancer stem cells and counteract mechanisms that suppress the immune system drugtargetreview.com.

While detailed quantitative data tables specifically on the fold change in immune gene expression or quantitative measures of immune cell killing directly attributable to this compound monotherapy within the scope of the provided search results are limited, the findings consistently indicate a mechanistic link between this compound, FTO inhibition, and enhanced immune recognition and cytotoxicity of cancer cells.

Table 1: Mechanisms Contributing to this compound's Effects on Cancer Cells and the Immune System

| Mechanism | Effect on Cancer Cells | Effect on Immune System/Interaction | Relevant Section(s) |

| DNA Intercalation & Topoisomerase II Inhibition | Cytotoxicity, DNA damage | Indirect (via cell death) | 4. |

| FTO Inhibition | Reduced cancer stem cell maintenance, altered gene expression | Reduced immune evasion gene expression (e.g., LILRB4), sensitization to T-cell cytotoxicity | 4.4.2 |

| Macrophage Activation | Increased tumor cell killing | Enhanced immune response | 4.4.2 |

| Inhibition of Immune Evasion Genes | Increased susceptibility to immune attack | Enhanced immune recognition | 4.4.2 |

| P-glycoprotein (MDR1) Substrate | Reduced intracellular drug accumulation, drug resistance | None directly mentioned | 4. |

Chemical Synthesis and Structural Modification of Bisantrene and Its Derivatives

Early Synthetic Approaches and Methodologies

Early synthetic routes for bisantrene, chemically known as 9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone], involved the reaction of 9,10-anthracenedicarboxaldehyde with 4,5-dihydro-1H-imidazol-2-yl-hydrazine. wikipedia.orgresearchgate.netgoogle.com These approaches laid the groundwork for further structural modifications aimed at improving the compound's pharmacological profile. The synthesis of related anthracene (B1667546) analogues has also been reported, often involving standard solution synthesis procedures. researchgate.netresearchgate.net

Design and Synthesis of N-Phosphoryl Derivatives

The design and synthesis of N-phosphoryl derivatives of this compound were explored as a strategy to address limitations such as aqueous solubility. researchgate.netnih.govsigmaaldrich.com Selective phosphorylation of this compound yields derivatives like bis(phosphonoguanidinic acid). researchgate.netresearchgate.netnih.gov

Enhanced Aqueous Solubility Considerations

This compound itself has limited aqueous solubility. researchgate.netnih.gov The introduction of phosphonate (B1237965) groups through phosphorylation significantly enhances the aqueous solubility of this compound derivatives, particularly at physiological pH, due to the acidic nature of the phosphonic acid groups. researchgate.netnih.govsigmaaldrich.com For instance, bis(phosphonoguanidinic acid) as its sodium salt exhibits enhanced aqueous solubility. researchgate.netnih.govsigmaaldrich.com This improved solubility is crucial for intravenous administration and better systemic distribution. researchgate.netnih.gov

Prodrug Strategy Development

N-phosphoryl derivatives of this compound have been developed as prodrugs. researchgate.netnih.govsigmaaldrich.comresearchgate.net This strategy aims to improve the parent drug's properties, such as solubility and potential for reduced local toxicity upon administration, while allowing for the regeneration of the active this compound in vivo. researchgate.netnih.govresearchgate.net Studies in rats showed that a bis(phosphonoguanidinic acid) prodrug hydrolyzed to a monophosphonoguanidinic acid derivative relatively quickly, with complete hydrolysis to this compound occurring over several hours. researchgate.netresearchgate.netnih.gov The monophosphonoguanidinic acid derivative also demonstrated good solubility and antitumor activity. researchgate.netnih.gov The in vivo activity of these phosphorylated derivatives is attributed to their conversion back to this compound. researchgate.netnih.gov

Development of Constrained this compound Analogues

The development of constrained this compound analogues has been pursued to investigate the impact of structural rigidity on DNA binding, particularly with G-quadruplex structures. arkat-usa.orgresearchgate.net These modifications involve introducing structural constraints to the flexible side chains of this compound or its isomers. arkat-usa.orgresearchgate.netunipd.it

Modulation of G-quadruplex Binding Affinity and Specificity

This compound and its analogues have been shown to interact with G-quadruplex DNA structures. arkat-usa.orgresearchgate.netgoogle.com Constrained derivatives have been designed to modulate this binding affinity and specificity. arkat-usa.orgresearchgate.net Research using techniques like mass spectrometry and fluorimetric titrations has evaluated the binding efficiency and stoichiometry of these analogues to human telomeric G-quadruplex DNA. arkat-usa.orgresearchgate.netresearchgate.net Some constrained analogues have demonstrated a high tendency and specificity to bind structured G-quadruplex DNA, in some cases exceeding the binding affinity of less constrained lead compounds. arkat-usa.orgresearchgate.net Docking studies suggest that π-π stacking with an external G-tetrad is a preferential binding motif for these compounds. arkat-usa.orgresearchgate.net

Table 1: Binding Affinity of Selected this compound Analogues to G-quadruplex DNA

| Compound | Structure Type | Binding Affinity (Ka) to G-quadruplex (M⁻¹) | Selectivity for G-quadruplex vs Duplex DNA |

| Ant1,5 | This compound Isomer | - | Binds G-quadruplex researchgate.net |

| Ant1,5-Ri | Constrained Analogue | 2.28 ± 0.32 x 10⁶ arkat-usa.org | Notable selectivity arkat-usa.org |

| Ant1,5-Ro | Constrained Analogue | No detectable interaction arkat-usa.org | - |

Note: Data compiled from cited sources. Specific Ka value for Ant1,5 was not explicitly found in the provided snippets, but it is indicated as a lead compound for constrained analogue studies.

Influence of Structural Constraints on Side Chain Flexibility

The flexibility and rotational properties of the side chains in this compound analogues play a significant role in their interaction with DNA structures, including G-quadruplexes. arkat-usa.orgresearchgate.netunipd.it Introducing small constraining groups can perturb the general structure and influence the efficiency of interaction with nucleic acids. arkat-usa.orgresearchgate.net Studies have shown that even slight modifications affecting side chain flexibility can impact the G-quadruplex recognizing capability. arkat-usa.org Incorrect spatial location of side chain groups due to conformational constraints may impair stacking and electrostatic binding, thereby weakening interactions with the G-quadruplex structure. arkat-usa.org This highlights the importance of carefully designed structural constraints to optimize binding. arkat-usa.orgresearchgate.net

Exploration of Regioisomers and Anthracene Scaffold Modifications

Research has involved the synthesis and evaluation of this compound analogs with modifications to the anthracene scaffold and variations in the position of side chain substitutions, leading to the exploration of regioisomers. This compound itself can be considered an anthracene derivative with substitutions. science.gov Studies have investigated derivatives with substitutions at positions such as the 1 and 5 or 1 and 7 positions of the aromatic ring. kcl.ac.uk Other research has focused on 2,6-disubstituted anthracene-9,10-diones and other regioisomeric difunctionalized amidoanthracene-9,10-diones substituted at the 1,5-, 1,8-, and 2,7-positions to study their DNA-binding and biological properties. researchgate.net These explorations aim to understand how the position and nature of substituents on the anthracene core influence the compound's activity and interaction with biological targets.

Rational Design Principles for Novel Analogues

Rational design principles for novel this compound analogues are guided by the aim to improve therapeutic benefits, including enhancing efficacy and reducing side effects. google.com This involves modifying factors and parameters to achieve desired pharmacological profiles. google.comgoogleapis.com

Improvement of Anti-Telomerase Activity

Analogs of this compound have been synthesized and studied in an effort to enhance their anti-telomerase activity. google.comgoogle.comgoogle.comgoogle.com this compound has been found to exhibit non-immunologic telomeric effects by binding to G-quadruplex structures in DNA, which can interfere with telomere-telomerase interaction and inhibit telomerase activity. google.comgoogle.com Stabilization of G-quadruplexes by small molecules is an area of interest for developing new anticancer agents. kcl.ac.uk Some anthracene derivatives have shown potent telomerase inhibition by stabilizing telomeric G-quadruplex structures. researchgate.net

Optimization of Pharmacokinetic Properties for Research Applications

Several clinical trials have investigated the pharmacokinetics of this compound in humans. google.comgoogle.comgoogleapis.com Studies have shown that this compound disappears from plasma biphasically, with an initial half-life and a longer terminal half-life. researchgate.net The apparent volume of distribution is relatively large, and renal excretion is a minor elimination route. researchgate.net Frequent administration may lead to accumulation. researchgate.net Optimization of pharmacokinetic properties in novel analogues is crucial for improving their research and potential clinical applications, potentially addressing issues like precipitation and improving routes of administration.

Enhancement of Cellular Cytotoxicity and Target Specificity

This compound exerts cytotoxicity primarily through DNA intercalation and inhibition of eukaryotic type II topoisomerases. cenmed.commedchemexpress.commedchemexpress.com It binds preferentially to A-T rich regions of DNA, causing changes in supercoiling and inducing protein-associated DNA strand breaks. google.comgoogle.com Analogs are designed to potentially enhance this cytotoxic activity or to target specific cellular pathways. Recent research has identified this compound as a potent and selective inhibitor of the FTO enzyme, an m6A RNA demethylase, by occupying its catalytic pocket. wikipedia.orgraceoncology.comselleckchem.com This discovery has opened new avenues for developing this compound and its analogues as targeted therapies. raceoncology.com Studies have shown that this compound can kill various cancer cell lines and exhibits activity against experimental tumors. raceoncology.comcenmed.commedchemexpress.com The design of analogues also considers improving target specificity, potentially leveraging mechanisms like FTO inhibition or selective binding to G-quadruplexes. wikipedia.orggoogle.comkcl.ac.ukgoogle.comraceoncology.com

Formulation Chemistry and Delivery System Research

Formulation chemistry for this compound has been a significant area of research, particularly concerning its administration. This compound's chemical properties, including its rapid crystallization at pH above 6 and lack of aqueous solubility at physiological pH, have presented challenges for intravenous delivery. raceoncology.comgoogle.comasx.com.au

Development of Novel Formulations for Improved Administration (e.g., RC220)

Historically, the administration of this compound (referred to as RC110) required a central venous catheter due to its tendency to precipitate in smaller peripheral veins. raceoncology.comasx.com.aumarketindex.com.au This limitation restricted its use. raceoncology.comasx.com.au To overcome this, novel formulations have been developed. Race Oncology has developed a new intravenous formulation of this compound, known as RC220, specifically designed for administration via a peripheral vein. raceoncology.comasx.com.aumarketindex.com.au Preclinical studies have demonstrated that the RC220 formulation prevents drug precipitation and phlebitis (vein inflammation or damage) when infused into peripheral veins. asx.com.aumarkitdigital.com This is a significant advancement, offering a more patient-centric approach with enhanced clinical utility and flexibility in administration. marketindex.com.au The development of RC220 involved optimizing the process chemistry for the active pharmaceutical ingredient (API), this compound. marketindex.com.aulistcorp.com Manufacturing of RC220 has progressed to GMP standards, supporting its use in clinical trials. raceoncology.commarketindex.com.aumarkitdigital.comdrug-dev.com

Strategies to Prevent Precipitation and Phlebitis in Research Models

The poor aqueous solubility of this compound at physiological pH (around 7.4) is a key factor contributing to its precipitation upon intravenous administration google.comjustia.comresearchgate.netopenbriefing.com. Studies in research models, such as rabbits and calves, have directly observed this compound precipitates in the body following infusion google.comjustia.comgoogle.com. This deposition of drug into tissues has been linked to the occurrence of phlebitis google.comjustia.comgoogle.com. The solubility characteristics of this compound are sensitive to changes in temperature, pH, and the presence of various solutes google.com. While this compound shows reasonable solubility in infusion media like normal saline and 5% dextrose, its solubility drops considerably in serum and plasma due to the increase in pH, which is believed to cause precipitation at the infusion site google.com.

Research efforts in animal and laboratory models have focused on developing formulations and strategies to prevent this precipitation and the associated phlebitis.

One approach explored in research models is the use of modified formulations. For instance, studies in rabbits have shown that infusing this compound in 5% dextrose at 1 mg/ml can lead to significant drug precipitation in the marginal ear vein researchgate.net. An hour after infusion, the vein was congested with blood and contained precipitated this compound, with drug still present after 24 hours researchgate.net. This observation in an experimental model supports the link between intravascular precipitation and phlebitis observed clinically researchgate.net.